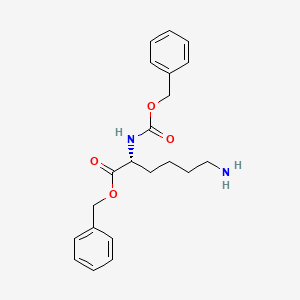
Benzyl((benzyloxy)carbonyl)-D-lysinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl((benzyloxy)carbonyl)-D-lysinate is a compound that features a benzyl group attached to a lysine derivative This compound is often used in organic synthesis, particularly in the protection of amine groups during peptide synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl((benzyloxy)carbonyl)-D-lysinate typically involves the reaction of benzyl chloroformate with D-lysine. Benzyl chloroformate is prepared by treating benzyl alcohol with phosgene, a highly toxic gas. The reaction proceeds as follows: [ \text{PhCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{PhCH}_2\text{OC(O)Cl} + \text{HCl} ] Phosgene is used in excess to minimize the production of the carbonate byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar methods as in the laboratory but with enhanced safety measures due to the hazardous nature of phosgene. The process is optimized for high yield and purity, often involving continuous flow reactors to handle the toxic reagents safely.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl((benzyloxy)carbonyl)-D-lysinate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The benzyloxycarbonyl group can be reduced to benzyl alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzyl((benzyloxy)carbonyl)-D-lysinate is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amines in peptide synthesis.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: In the development of pharmaceuticals where protection of functional groups is necessary.
Industry: In the synthesis of complex organic molecules and polymers.
Wirkmechanismus
The mechanism by which Benzyl((benzyloxy)carbonyl)-D-lysinate exerts its effects involves the protection of amine groups. The benzyloxycarbonyl group suppresses the nucleophilic and basic properties of the amine, preventing unwanted side reactions during synthesis. The protecting group can be removed under mild acidic or hydrogenolytic conditions, restoring the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl chloroformate: Used for similar purposes in protecting amine groups.
Carbobenzyloxy chloride: Another protecting group for amines.
Benzyl alcohol: A simpler compound used in various organic syntheses.
Uniqueness
Benzyl((benzyloxy)carbonyl)-D-lysinate is unique due to its specific application in peptide synthesis, providing a stable and easily removable protecting group for amines. Its stability under various reaction conditions makes it a valuable tool in organic synthesis.
Eigenschaften
Molekularformel |
C21H26N2O4 |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
benzyl (2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C21H26N2O4/c22-14-8-7-13-19(20(24)26-15-17-9-3-1-4-10-17)23-21(25)27-16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m1/s1 |
InChI-Schlüssel |
GCKQVXGRLKRLHJ-LJQANCHMSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)[C@@H](CCCCN)NC(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCN)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


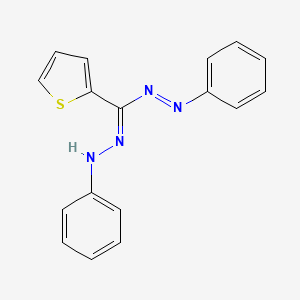
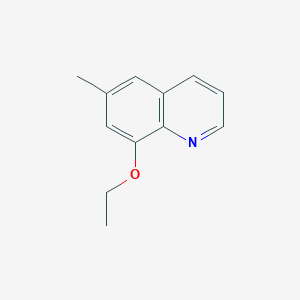
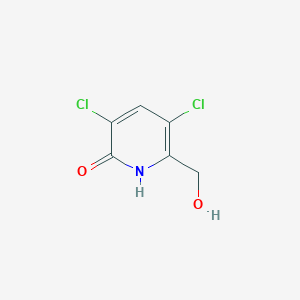

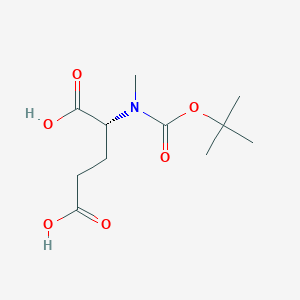
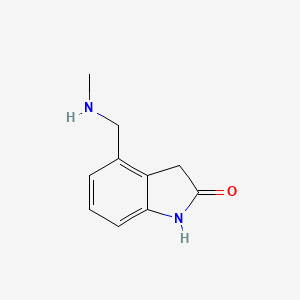
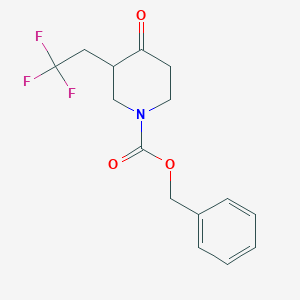
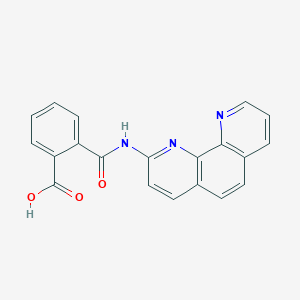
![2-(2-(tert-Butyl)-6-(2-(1,1,6,6-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B15249784.png)
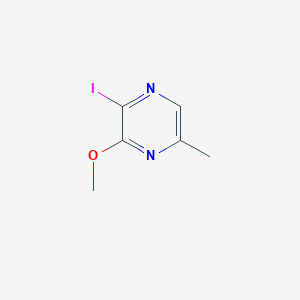
![Methyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate](/img/structure/B15249807.png)
![1,3-Dioxolo[4,5-g][1,4]benzodioxin-6-methanamine,N-[3-(3-aminophenoxy)propyl]-6,7-dihydro-](/img/structure/B15249812.png)

![[2,11-bis(2-ethylhexoxy)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B15249840.png)
